molecular formula C17H20N2O3 B3082188 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid CAS No. 1119452-87-7

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid

Cat. No.: B3082188
CAS No.: 1119452-87-7
M. Wt: 300.35 g/mol
InChI Key: JNXPLXPHVHJGAI-UHFFFAOYSA-N
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Description

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid typically involves the formation of the oxazole ring followed by the attachment of the piperidine and carboxylic acid groups. One common method involves the reaction of 2-methyl-5-phenyloxazole with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Properties

IUPAC Name

1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(11-19-9-7-14(8-10-19)17(20)21)18-16(22-12)13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXPLXPHVHJGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160326
Record name 1-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-87-7
Record name 1-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Methyl-2-phenyl-4-oxazolyl)methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid
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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid
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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid
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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid
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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid
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1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid

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